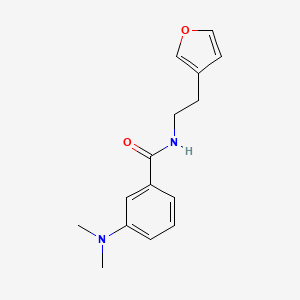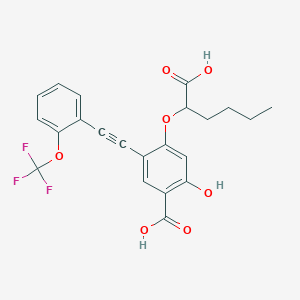
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a carboxylic acid group, an ether group, a phenyl group, and a trifluoromethoxy group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the carboxylic acid group could be introduced through a reaction with carbon dioxide, the ether group through a reaction with an alcohol, and the trifluoromethoxy group through a reaction with trifluoromethanol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The phenyl group would likely contribute to the compound’s rigidity, while the ether and carboxylic acid groups could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its functional groups. For example, the carboxylic acid group could react with a base to form a carboxylate anion, or with an alcohol to form an ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of an ether group could make it polar .科学的研究の応用
Hydroxycinnamic Acids: Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) are phytochemicals with notable biological properties, including antioxidant activity. The structure-activity relationships (SARs) of HCAs highlight the importance of an unsaturated bond in the side chain and specific structural modifications, such as changes in the aromatic ring and the carboxylic function. These modifications include alterations in the number and position of hydroxy groups and the insertion of electron-donating or withdrawing moieties. The understanding of SARs in HCAs helps in optimizing the structure of these compounds for enhanced antioxidant activity (Razzaghi-Asl et al., 2013).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are important biorenewable chemicals and are known for their inhibitory effects on microbes used in fermentative production. Saturated, straight-chain carboxylic acids, such as hexanoic and lauric acids, can damage the cell membrane and decrease the internal pH of microbes like Escherichia coli and Saccharomyces cerevisiae. The robustness of these microbes can be enhanced by understanding the mechanisms of biocatalyst inhibition by carboxylic acids, leading to the development of more effective metabolic engineering strategies (Jarboe et al., 2013).
特性
IUPAC Name |
4-(1-carboxypentoxy)-2-hydroxy-5-[2-[2-(trifluoromethoxy)phenyl]ethynyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O7/c1-2-3-7-18(21(29)30)31-19-12-16(26)15(20(27)28)11-14(19)10-9-13-6-4-5-8-17(13)32-22(23,24)25/h4-6,8,11-12,18,26H,2-3,7H2,1H3,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHMRPDLSINHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)OC1=CC(=C(C=C1C#CC2=CC=CC=C2OC(F)(F)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

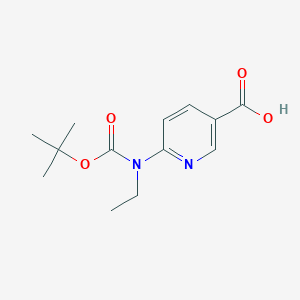
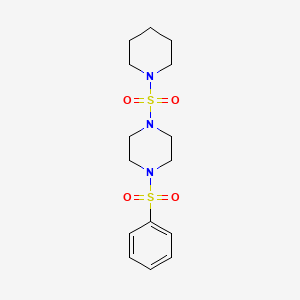

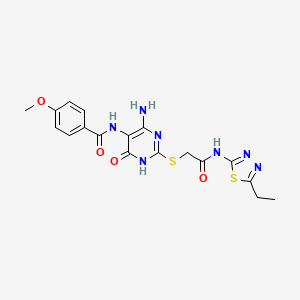
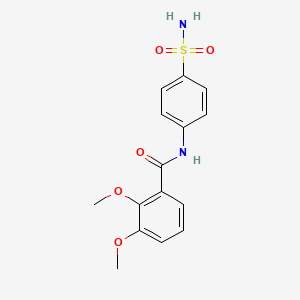
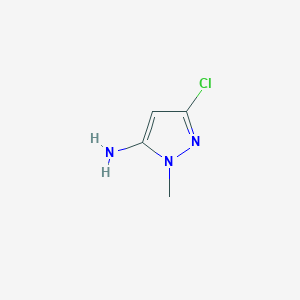
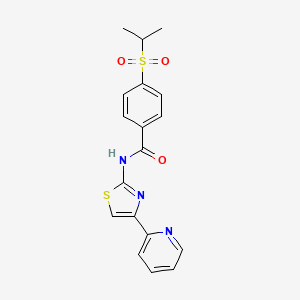
![N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide](/img/structure/B2667106.png)
![3-(5-Benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2667108.png)
![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667109.png)
![(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667110.png)
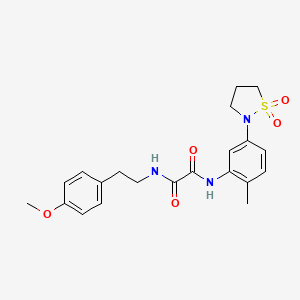
![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)
